Methyl (E)-4-oxo-4-[[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methylamino]but-2-enoate
Description
The compound "Methyl (E)-4-oxo-4-[[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methylamino]but-2-enoate" appears to be a synthetic derivative containing a pyrrolidinone core conjugated with a but-2-enoate ester.
Properties
IUPAC Name |
methyl (E)-4-oxo-4-[[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methylamino]but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-24-18(23)8-7-16(21)19-12-15-11-17(22)20(13-15)10-9-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3,(H,19,21)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMHEOHUPABSHS-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)NCC1CC(=O)N(C1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)NCC1CC(=O)N(C1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (E)-4-oxo-4-[[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methylamino]but-2-enoate is a compound of interest due to its potential biological activities. This article reviews the current knowledge regarding its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Structure and Properties
The compound features a complex structure that includes a pyrrolidine moiety and an enone functional group, which are often associated with various biological activities. Its molecular formula is and it has a molecular weight of approximately 328.41 g/mol.
Pharmacological Activities
1. Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, N-Derivatives of related thiazolidinones showed antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin by 10–50 fold in some cases .
2. Anticancer Potential
Compounds with similar structural motifs have been evaluated for anticancer properties. Research has demonstrated that certain derivatives can inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study on HSET inhibitors indicated that compounds targeting microtubule dynamics could effectively reduce tumor cell viability in vitro .
3. Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects associated with compounds containing the pyrrolidine structure. These effects may be linked to the modulation of neuroinflammatory pathways, which are crucial in conditions like Alzheimer’s disease and Parkinson’s disease .
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to inflammation and cancer progression. For example, certain derivatives have been shown to inhibit HSET protein interactions, which are critical for mitotic spindle function in cancer cells .
2. Reactive Oxygen Species (ROS) Modulation
Compounds with similar structures often exhibit the ability to modulate ROS levels within cells, leading to either protective or cytotoxic effects depending on the concentration and context of exposure.
Case Studies
1. Antibacterial Activity Case Study
A study assessing the antibacterial efficacy of related thiazolidinone derivatives found that compound 8 , with a minimum inhibitory concentration (MIC) of 0.004–0.03 mg/mL against Enterobacter cloacae, demonstrated significant potential as an antibacterial agent .
2. Cancer Cell Line Studies
In vitro studies on various cancer cell lines have shown that methyl (E)-4-oxo derivatives can induce apoptosis through caspase activation pathways, leading to reduced cell proliferation rates in assays involving breast and colon cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Limitations of the Evidence:
- lists structurally related compounds (e.g., "methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate") but lacks comparative data on activity, stability, or synthesis .
- describes a composition containing "4-oxo-4-[(2-phenylethyl)amino]-butyric acid" paired with fipronil for pest control . While the core 4-oxo-4-amino butyric acid moiety is shared with the target compound, the esterification and pyrrolidinone modifications in the queried molecule likely alter its bioactivity and physicochemical properties.
Hypothetical Comparative Analysis (Based on Structural Analogues):
Recommendations for Further Research
To address the knowledge gaps:
Synthesis and Characterization : Prioritize NMR, HPLC, and X-ray crystallography to confirm the compound’s structure and purity.
Comparative Studies: Evaluate its bioactivity against analogs such as "4-oxo-4-[(2-phenylethyl)amino]-butyric acid" in pest control or enzyme inhibition assays.
Database Exploration : Consult specialized repositories (e.g., PubChem, Reaxys) for unpublished data or patents beyond the provided evidence.
Notes on Evidence Reliability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
